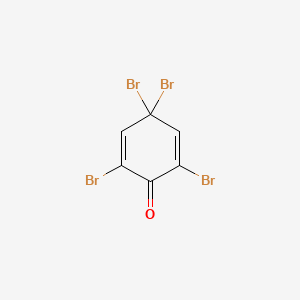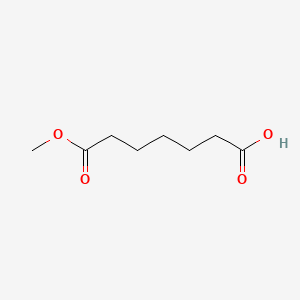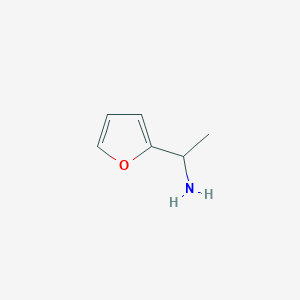
1-(呋喃-2-基)乙胺
描述
1-(Furan-2-yl)ethanamine, also known as Furfurylamine, is an organic compound with the molecular formula C6H9NO. It is characterized by a furan ring attached to an ethanamine group. This compound is notable for its unique chemical properties and biological activities, making it a subject of interest in various fields of research and industry.
科学研究应用
1-(Furan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
Furan derivatives, which include 1-(furan-2-yl)ethanamine, have been noted for their wide range of biological and pharmacological properties .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological and pharmacological activities .
Pharmacokinetics
The compound has a molecular weight of 111.14 , which may influence its bioavailability.
Result of Action
Furan derivatives are known for their wide range of advantageous biological and pharmacological characteristics .
Action Environment
It’s worth noting that the compound is a flammable liquid and vapor , which may affect its stability and handling.
生化分析
Biochemical Properties
1-(Furan-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 1-(Furan-2-yl)ethanamine and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain. Additionally, 1-(Furan-2-yl)ethanamine can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
1-(Furan-2-yl)ethanamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells .
Molecular Mechanism
The molecular mechanism of action of 1-(Furan-2-yl)ethanamine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of monoamines in the brain. Additionally, 1-(Furan-2-yl)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Furan-2-yl)ethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(Furan-2-yl)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)ethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, high doses of 1-(Furan-2-yl)ethanamine have been associated with neurotoxicity and liver damage in animal studies. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(Furan-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of monoamine oxidase by 1-(Furan-2-yl)ethanamine can result in increased levels of neurotransmitters, thereby influencing metabolic pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell. These interactions influence the localization and accumulation of 1-(Furan-2-yl)ethanamine in various cellular compartments .
Subcellular Localization
1-(Furan-2-yl)ethanamine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of furfural with ammonia or an amine under reductive conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction .
Industrial Production Methods: In industrial settings, the production of 1-(Furan-2-yl)ethanamine often involves the catalytic hydrogenation of furfural in the presence of ammonia. This method is favored due to its efficiency and scalability .
化学反应分析
Types of Reactions: 1-(Furan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted furan derivatives.
相似化合物的比较
2-(Furan-2-yl)ethanamine: Similar structure but with the amine group attached to a different position on the furan ring.
3-(Furan-2-yl)propanamine: Contains an additional carbon in the alkyl chain compared to 1-(Furan-2-yl)ethanamine.
Uniqueness: 1-(Furan-2-yl)ethanamine is unique due to its specific positioning of the amine group, which influences its reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects that are not observed in its structural analogs .
属性
IUPAC Name |
1-(furan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGCMLOKDKUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944729 | |
| Record name | 1-(Furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22095-34-7 | |
| Record name | α-Methyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22095-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furfuryl-alpha-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022095347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Furan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furfuryl-α-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


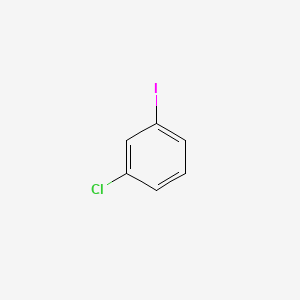
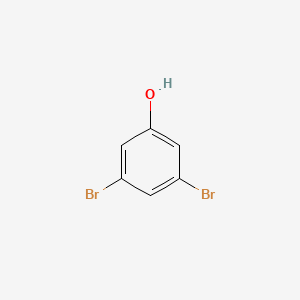
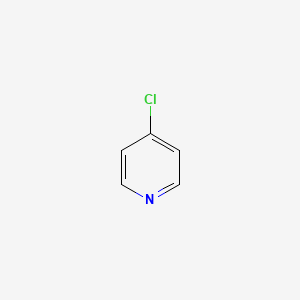
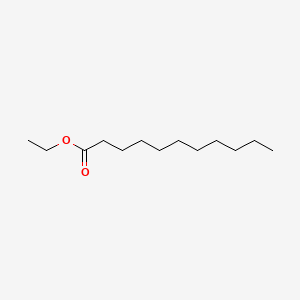

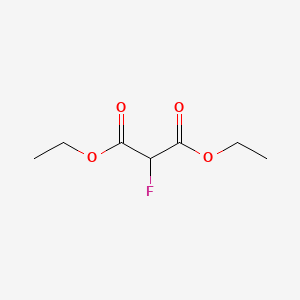
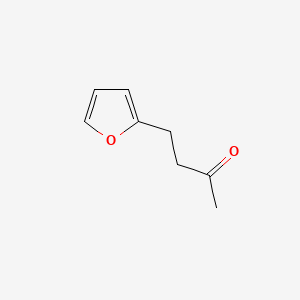
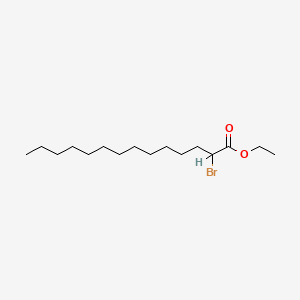

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B1293812.png)
![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)

